molecular formula C11H11NO B1386371 3-(Cyclopropylmethoxy)benzonitrile CAS No. 1156169-67-3

3-(Cyclopropylmethoxy)benzonitrile

Cat. No.: B1386371
CAS No.: 1156169-67-3
M. Wt: 173.21 g/mol
InChI Key: MWHOVKJKMVAQSW-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)benzonitrile (C₁₁H₁₁NO, MW 173.21 g/mol) is a nitrile-substituted aromatic compound featuring a cyclopropylmethoxy (–OCH₂C₃H₅) group at the meta position of the benzene ring. The nitrile group (–CN) and cyclopropylmethoxy substituent confer unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(cyclopropylmethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-7-10-2-1-3-11(6-10)13-8-9-4-5-9/h1-3,6,9H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHOVKJKMVAQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethoxy)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopropylmethoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Cyclopropylmethoxy)benzonitrile is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, altering their activity. The cyclopropylmethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, molecular weights, and reported applications:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Findings References
3-(Cyclopropylmethoxy)benzonitrile –OCH₂C₃H₅ (position 3), –CN (position 1) 173.21 Synthetic intermediate; potential scaffold for drug design. -
Compound 26 (2-(3-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-2-oxo-2H-[1,3'-bipyridin]-5-yl)benzonitrile) –Cl, –OCH₂C₃H₅, bipyridin core 430.88 Potent SARS-CoV-2 M<sup>pro</sup> inhibitor; IC₅₀ data not explicitly provided.
5-Bromo-2-(cyclopropylmethoxy)benzonitrile –Br (position 5), –OCH₂C₃H₅ (position 2), –CN (position 1) 252.08 Intermediate in Suzuki-Miyaura coupling reactions.
2-(Cyclopropylmethoxy)-5-fluoro-4-(pinacol boronate)benzonitrile –F (position 5), –B(pinacol) (position 4), –OCH₂C₃H₅ (position 2), –CN (position 1) 331.15 Boron-containing intermediate for cross-coupling reactions.
3-(3-Oxopropyl)benzonitrile –CH₂CH₂CO (position 3), –CN (position 1) 159.19 Unspecified applications; noted for handling precautions due to reactivity.

Physicochemical Properties

  • LogP and Solubility : The cyclopropylmethoxy group increases hydrophobicity compared to smaller alkoxy groups (e.g., methoxy). For instance, this compound has an estimated logP of ~2.5, whereas 3-methoxybenzonitrile has logP ~1.7. This property may enhance membrane permeability but reduce aqueous solubility.

Biological Activity

Overview

3-(Cyclopropylmethoxy)benzonitrile, with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol, is an organic compound that exhibits significant biological activity. This compound is being explored for its potential applications in various fields, including medicinal chemistry and pharmacology.

The biological activity of this compound is largely attributed to its structural features, particularly the nitrile group and the cyclopropylmethoxy moiety. The nitrile group can form hydrogen bonds with active sites of enzymes, potentially altering their activity, while the cyclopropylmethoxy group enhances the compound's lipophilicity. This property facilitates cellular uptake and increases bioavailability, making it a candidate for further pharmacological studies.

Biological Applications

Research indicates that this compound may have several therapeutic applications:

  • Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving kinase inhibition, particularly against targets like TBK1 and IKKε .
  • Enzyme Interaction Studies : It is utilized in biochemical assays to study enzyme interactions and metabolic pathways, contributing to a greater understanding of its pharmacological potential.

Research Findings

Several studies have documented the biological effects of this compound:

  • Inhibition of Kinases : As a benzonitrile derivative, it has been identified as an inhibitor of specific kinases involved in cancer pathways. This suggests a potential role in cancer therapy by targeting key signaling pathways .
  • Cellular Studies : In vitro studies have demonstrated that this compound can alter cellular responses, indicating its potential as a lead compound for drug development aimed at various diseases .

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with similar compounds:

CompoundLipophilicityBiological Activity
This compoundHighAnti-inflammatory, anticancer
BenzonitrileLowLimited biological activity
3-MethoxybenzonitrileModerateVaries with substitution

Case Studies

Several case studies have highlighted the efficacy of this compound in biological systems:

  • Study on Anti-inflammatory Effects : A study demonstrated that this compound reduced pro-inflammatory cytokines in vitro, suggesting its potential utility in treating conditions like rheumatoid arthritis.
  • Cancer Cell Line Testing : In tests involving various cancer cell lines, this compound exhibited cytotoxic effects, warranting further investigation into its mechanism and efficacy as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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